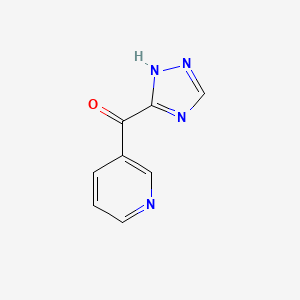

3-(4H-1,2,4-triazole-3-carbonyl)pyridine

Description

BenchChem offers high-quality 3-(4H-1,2,4-triazole-3-carbonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4H-1,2,4-triazole-3-carbonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-yl(1H-1,2,4-triazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-2-1-3-9-4-6/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQMGFOUEMIPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(4H-1,2,4-Triazole-3-Carbonyl)Pyridine Derivatives

Foreword: Stability as the Cornerstone of Pharmaceutical Viability

In the landscape of modern drug discovery, the identification of a biologically active molecule is merely the first step in a long and arduous journey. The therapeutic promise of any candidate compound is intrinsically linked to its chemical and physical integrity. Thermodynamic stability, a measure of a system's energy state, is a critical determinant of a drug's shelf-life, safety, and efficacy.[1][2] A molecule that readily degrades under storage or physiological conditions is a liability, regardless of its in vitro potency.

This guide focuses on a particularly significant class of heterocyclic compounds: 3-(4H-1,2,4-triazole-3-carbonyl)pyridine derivatives. The fusion of the pyridine ring, a common motif in medicinal chemistry, with the 1,2,4-triazole nucleus—a five-membered ring known for its metabolic stability and versatile biological activities—has yielded compounds of significant interest.[3][4] Understanding the thermodynamic principles that govern their stability is paramount for their successful development. Herein, we provide a comprehensive framework for evaluating this critical parameter, integrating both robust experimental methodologies and predictive computational approaches.

The Theoretical Framework: Gibbs Free Energy and Molecular Stability

At its core, the thermodynamic stability of a molecule is described by its Gibbs free energy (ΔG). A system naturally tends toward its lowest energy state, and a negative ΔG for a degradation reaction indicates a spontaneous process.[5] The stability of a pharmaceutical compound is therefore a measure of its resistance to transformations that would lower its energy state.[1] This is governed by the interplay between enthalpy (ΔH), representing the energy stored in chemical bonds, and entropy (ΔS), a measure of disorder.

The molecular architecture of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine derivatives dictates their inherent stability. Key factors include:

-

Ring Strain and Aromaticity: Both the 1,2,4-triazole and pyridine rings are aromatic, which confers significant stabilization energy. The 4H-tautomer of the 1,2,4-triazole is one of several possible isomers, and its relative stability can influence the overall properties of the molecule.[6]

-

Substituent Effects: The nature and position of substituent groups on either ring can profoundly impact stability. Electron-withdrawing or -donating groups can alter the electron density distribution, affecting bond strengths and susceptibility to hydrolysis or oxidation.

-

Intermolecular Forces: In the solid state, the ability to form strong hydrogen bonds and crystal packing efficiency are crucial. Polymorphism, the existence of multiple crystalline forms, can lead to significant differences in thermodynamic stability, which is often reflected in varying melting points and solubilities.[7]

Caption: The relationship between Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS).

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to fully characterize the stability of a compound. Thermal analysis techniques are central to this effort, providing quantitative data on how a material responds to changes in temperature.

Thermal Analysis: A Two-Pronged Approach

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques.[3][8] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] Running these analyses in parallel provides a comprehensive thermal profile.

Caption: A computational workflow using DFT to predict stability parameters.

Conclusion: An Integrated Strategy for Stability Assessment

The development of robust 3-(4H-1,2,4-triazole-3-carbonyl)pyridine derivatives requires a rigorous and comprehensive evaluation of their thermodynamic stability. Neither experimental testing nor computational modeling alone is sufficient. The most effective strategy is an integrated one: using computational methods like DFT for initial screening and to rationalize structure-stability relationships, followed by definitive experimental validation using techniques like TGA and DSC. This dual approach not only ensures the selection of the most stable candidates for further development but also deepens our fundamental understanding of the molecular features that govern their integrity. By adopting the principles and protocols outlined in this guide, researchers can de-risk their drug development programs and build a solid foundation for creating safe, effective, and stable medicines.

References

-

The Role of Thermodynamics in Drug Stability. (2015). Available at: [Link]. [5]2. Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. (2023). The Journal of Physical Chemistry A. Available at: [Link]. [6]3. Chemical Stability of Drugs. IIP Series. Available at: [Link]. [1]4. Importance of Thermodynamics in Drug Designing. ResearchGate. Available at: [Link]. [2]5. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. (2022). Molecules. Available at: [Link]. [10]6. Synthesis and thermal study of 1,2,4-triazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]. [3]7. Computational Studies of Triazole Derivative. (2022). International Research Journal of Education and Technology. Available at: [Link]. [4]8. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023). Arabian Journal of Chemistry. Available at: [Link]. 9. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2017). PLOS One. Available at: [Link]. [8]10. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. (2024). RSC Advances. Available at: [Link]. [11]11. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Preprints.org. Available at: [Link]. [12]12. Thermodynamic Studies for Drug Design and Screening. (2016). Molecules. Available at: [Link]. [13]13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]. [14]14. Thermodynamic probes of cold instability: application to therapeutic proteins. (2019). Drug Development & Delivery. Available at: [Link]. [15]15. Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. (2011). ResearchGate. Available at: [Link]. [16]16. Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]. [17]17. Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. (2017). Research Journal of Pharmacy and Technology. Available at: [Link]. [18]18. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (2023). ResearchGate. Available at: [Link]. [9]19. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022). Materials. Available at: [Link]. [19]20. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Available at: [Link]. 21. Thermodynamic stability and transformation of pharmaceutical polymorphs. (2005). Pure and Applied Chemistry. Available at: [Link]. [7]22. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). (2024). Cannabis and Cannabinoid Research. Available at: [Link]. [20]23. Stability Testing of Pharmaceutical Products. (2011). ResearchGate. Available at: [Link]. [21]24. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. Available at: [Link]. [22]25. Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. (2018). ResearchGate. Available at: [Link]. [23]26. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Pulsus. Available at: [Link]. [24]27. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2022). ACS Infectious Diseases. Available at: [Link].

Sources

- 1. iipseries.org [iipseries.org]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. jocpr.com [jocpr.com]

- 4. irjweb.com [irjweb.com]

- 5. the role of thermodynamics in drug stability | PPTX [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. publications.iupac.org [publications.iupac.org]

- 8. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 12. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]

- 13. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. impactfactor.org [impactfactor.org]

- 19. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. japsonline.com [japsonline.com]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. researchgate.net [researchgate.net]

- 24. amhsr.org [amhsr.org]

Literature review on pyridine-triazole carbonyl linkers in organic chemistry

The following technical guide details the structural utility, synthesis, and application of pyridine-triazole carbonyl linkers. This analysis focuses on the synergy between the electron-deficient pyridine ring, the dipolar triazole core, and the carbonyl bridge as a pharmacophoric and structural scaffold.

Executive Summary

The Pyridine-Triazole Carbonyl (PTC) motif represents a privileged scaffold in modern medicinal chemistry and coordination materials. This triad combines the

Key Technical Advantages:

-

Electronic Modulation: The carbonyl linker acts as an electron-withdrawing group (EWG), tuning the pKa of the pyridine nitrogen and the acidity of the triazole C-H (in 1,2,3-triazoles).

-

Conformational Control: The

character of the carbonyl planarizes the system, often enforcing specific rotamers essential for kinase hinge binding or bidentate metal coordination. -

Bioisosterism: The 1,2,3-triazole ring serves as a robust, metabolically stable replacement for peptide bonds, while the carbonyl extension mimics natural substrates.

Structural Topologies & Rationale

The PTC scaffold generally manifests in two primary topologies based on the connectivity of the carbonyl bridge.

Type A: The Amide Bridge (Pyridine-Amide-Triazole)

-

Structure: Pyridine-

-Triazole or Pyridine- -

Utility: High polarity, hydrogen bond donor/acceptor pairs. Common in kinase inhibitors (e.g., VEGFR, EGFR) where the pyridine N and amide NH form a "pincer" recognition motif.

Type B: The Ketone/Ester Bridge (Pyridine-C(=O)-Triazole)

-

Structure: Pyridine-

-Triazole. -

Utility: Increases the electrophilicity of the system. Used in covalent inhibitors (Michael acceptors if

-unsaturated) or as precursors for heterocycle fusion (e.g., forming fused triazolo-pyridines via oxidative cyclization).

Type C: The Coordination Motif (N,N-Chelation)

-

Mechanism: The pyridine nitrogen (

) and the proximal triazole nitrogen ( -

Application: Catalysis and metallodrugs (e.g., Ruthenium anticancer agents).

Synthetic Methodologies

Modular Assembly via CuAAC ("Click" Chemistry)

The most robust route to 1,2,3-triazole linkers is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Workflow Logic:

-

Precursor Synthesis: Conversion of Pyridine-amines to azides or Pyridine-carboxylic acids to propargyl amides.

-

Cycloaddition: Reaction with the complementary alkyne/azide.

-

Carbonyl Installation: Often pre-installed in the alkyne fragment (e.g., propiolamides).

Oxidative Cyclization (1,2,4-Triazoles)

For 1,2,4-triazoles, the pathway typically involves hydrazine intermediates.

-

Reagents: Pyridine-hydrazide + Acyl Chloride

Diacylhydrazine

Detailed Experimental Protocol

Target Scaffold: N-(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)benzamide derivatives. Rationale: This protocol demonstrates the "Click" assembly followed by functionalization, a standard workflow in library generation.

Phase 1: Azide Synthesis (Self-Validating Step)

-

Reagents: 2-(Chloromethyl)pyridine HCl, Sodium Azide (

), DMSO. -

Step 1: Dissolve 2-(chloromethyl)pyridine (1.0 eq) in DMSO (0.5 M).

-

Step 2: Add

(1.2 eq) cautiously. -

Step 3: Stir at RT for 12 h.

-

Validation: Monitor by TLC (disappearance of SM). Caution: Azides are potentially explosive; keep molecular weight ratio

.

Phase 2: CuAAC Click Reaction

-

Reagents: Pyridyl-azide (from Phase 1), Propiolamide derivative (Alkyne-Carbonyl),

(10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H2O (1:1). -

Step 1: Suspend alkyne (1.0 eq) and azide (1.0 eq) in solvent.

-

Step 2: Add freshly prepared Na-Ascorbate solution, followed by

. -

Step 3: Stir vigorously at RT for 8-16 h. The solution often turns yellow/green.

-

Step 4: Workup (Chelation Control): Add EDTA or

to quench Cu species (removes blue/green color). Extract with EtOAc. -

Purification: Recrystallization from EtOH is often sufficient due to the high polarity difference of the triazole product.

Phase 3: Characterization Checkpoints

-

1H NMR: Look for the diagnostic Triazole C5-H singlet (

8.0–9.0 ppm). -

IR: Disappearance of Azide peak (

) and Alkyne stretch. Appearance of Amide Carbonyl (

Mechanistic Visualization (Graphviz)

Diagram 1: Synthesis Workflow (Click & Coupling)

This flow illustrates the divergent synthesis of Amide vs. Ketone linked systems.

Caption: Divergent synthetic pathways for generating 1,2,4-triazole (via hydrazide) and 1,2,3-triazole (via CuAAC) carbonyl scaffolds.

Diagram 2: Pharmacophore Interaction Map

This diagram depicts how the PTC motif interacts within a biological binding pocket (e.g., Kinase ATP site).

Caption: Pharmacophoric mapping of the Pyridine-Triazole-Amide triad showing dual H-bonding and metal coordination potential.

Data Summary: Biological & Physical Properties[1][2][3][4][5]

The following table summarizes key structure-activity relationship (SAR) data derived from recent literature regarding Pyridine-Triazole hybrids.

| Property | Pyridine-1,2,3-Triazole (Click) | Pyridine-1,2,4-Triazole (Fused/Linked) | Impact of Carbonyl Linker |

| Solubility | Moderate (LogP ~ 2-3) | Good (Polar N-rich core) | Amide: Improves solubility via H-bonding. Ketone: Decreases solubility (lipophilic). |

| Metabolic Stability | High (Triazole is non-hydrolyzable) | High | Amide: Susceptible to amidases (slow). Ketone: Stable, but reducible. |

| Binding Mode | Dipolar interactions, | H-bond network, Metal chelation | Rigidifies conformation; Amide NH often critical for hinge binding. |

| Key Application | Anti-tubercular, Neurotropic | Anticancer (Kinase inhibition) | Ester: Prodrug strategies. Amide: Active drug core. |

References

-

1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions. [Link]

-

Pyridyl Conjugated 1,2,3-Triazole is a Versatile Coordination Ability Ligand Enabling Supramolecular Associations. Crystal Growth & Design. [Link][1]

-

Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

-

New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity. Molecules. [Link][2]

-

Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Electronic properties of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine for coordination chemistry

This guide details the electronic structure, coordination behavior, and experimental handling of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (referred to herein as 3-PyTrCO ).

This molecule represents a specialized class of divergent heterocyclic ligands . Unlike its 2-substituted isomer (which forms stable chelates), the 3-substituted geometry precludes simple chelation, forcing the ligand to act as a supramolecular bridge . This property makes it a critical scaffold for Metal-Organic Frameworks (MOFs) and metallo-supramolecular cages.

Molecular Architecture & Electronic Profile[1]

The 3-PyTrCO ligand fuses a pyridine ring and a 1,2,4-triazole ring via a carbonyl (

-

Divergent Geometry: The pyridine nitrogen is in the meta position relative to the linker. This creates a geometric vector of approximately 120°, preventing the pyridine N and the carbonyl O (or triazole N) from binding to the same metal center.

-

Electron Withdrawal: The central carbonyl group acts as a strong electron-withdrawing group (EWG).

-

Effect on Pyridine: The basicity of the pyridine nitrogen is reduced compared to free pyridine (

). The inductive effect ( -

Effect on Triazole: The carbonyl increases the acidity of the triazole N-H proton. While typical 1,2,4-triazoles have a

, the acyl-substitution can lower this significantly, facilitating deprotonation to form the triazolate anion (

-

Tautomeric Equilibrium

The "4H" designation in the name implies a specific tautomer, but in solution, the proton is mobile. The carbonyl group influences this equilibrium by hydrogen bonding with the adjacent nitrogen (N2 or N4), potentially locking the conformation.

| Tautomer | Stability | Coordination Potential |

| 4H-form | Stabilized by symmetry; often the dominant neutral form in solid state. | N1 and N2 are available as donors. |

| 1H/2H-form | Less favored unless stabilized by solvent H-bonds. | N4 becomes the primary donor site. |

| Triazolate (Anionic) | Formed upon deprotonation. | Bridging ligand (N1/N2 exobidentate). |

Coordination Modes & Supramolecular Logic[2]

The coordination chemistry of 3-PyTrCO is defined by its inability to chelate. It functions almost exclusively as a bridging linker .

Diagram: Divergent Signaling & Binding Pathways

Figure 1: Logical flow of coordination vectors. The divergent nature of the N-donors leads to network formation (MOFs) rather than discrete mononuclear chelates.

Primary Binding Modes[3]

- -N,N' Bridging (Neutral): The Pyridine-N binds Metal A, and a Triazole-N binds Metal B. This creates infinite chains or 2D sheets depending on the metal geometry.

- -Triazolate Bridging (Anionic): Upon deprotonation, the triazolate ring can bridge two metals (N1, N2) while the pyridine binds a third. This is a high-connectivity mode ideal for robust MOFs.

-

Carbonyl Assistance: While the carbonyl O is a weak donor, it can participate in weak axial interactions or hydrogen bonding, stabilizing the crystal lattice.

Experimental Protocols

Protocol A: Ligand Synthesis (Acylation Route)

This protocol synthesizes the ligand via the reaction of nicotinoyl chloride with a triazole precursor.

Reagents:

-

Nicotinoyl chloride hydrochloride (1.0 eq)

-

3-Amino-1,2,4-triazole (or Formylhydrazine precursor)

-

Pyridine (Solvent/Base) or Triethylamine (Et3N)

-

Dichloromethane (DCM) - Anhydrous

Workflow:

-

Preparation: Dissolve 3-amino-1,2,4-triazole (10 mmol) in anhydrous DCM (50 mL) under

atmosphere. Add Et3N (2.5 eq) and cool to 0°C. -

Addition: Dropwise add a solution of nicotinoyl chloride (10 mmol) in DCM over 30 minutes. The exotherm must be controlled to prevent ring opening.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Workup: Quench with saturated

. Extract organic layer, wash with brine, and dry over -

Purification: Recrystallize from Ethanol/Water. The product should appear as a white/off-white solid.

Protocol B: Synthesis of a Cu(II) Coordination Polymer

Self-validating step: The formation of a precipitate that is insoluble in the original solvents indicates polymerization.

Reagents:

-

3-PyTrCO Ligand (0.1 mmol)

- (0.1 mmol)

-

Methanol (MeOH) and Water

Steps:

-

Ligand Solution: Dissolve 3-PyTrCO (19 mg) in MeOH (5 mL). If solubility is poor, add 1-2 drops of DMF.

-

Metal Solution: Dissolve Copper(II) nitrate (24 mg) in

(5 mL). -

Layering (Crystal Growth): In a narrow test tube, place the metal solution at the bottom. Carefully layer a buffer (1:1 MeOH:

) on top (2 mL). Finally, layer the ligand solution on top. -

Incubation: Seal with Parafilm and leave undisturbed in the dark for 5-7 days.

-

Observation: Blue/Green block crystals should form at the interface.

-

Validation: Single Crystal X-Ray Diffraction (SC-XRD) is required to confirm the network topology.

-

Quantitative Data Summary

| Property | Value / Characteristic | Implication for Coordination |

| Molecular Weight | ~188.19 g/mol | Small linker, high pore density in MOFs. |

| pKa (Pyridine N) | ~3.8 - 4.2 (Est.) | Lower than Pyridine (5.2); requires stronger Lewis acids. |

| pKa (Triazole NH) | ~8.5 (Est.) | More acidic than unsubstituted triazole; easier to form anions. |

| Donor Vector Angle | ~120° - 140° | Favors hexagonal or honeycomb (6,3) nets. |

| HOMO Location | Triazole Ring / Lone Pairs | Oxidation occurs at the triazole first. |

| LUMO Location | Pyridine-Carbonyl | Electron acceptor site; potential for MLCT transitions. |

References

-

Structure and Tautomerism of Triazoles

-

Coordin

-

Electronic Modul

-

Supramolecular Assemblies of Divergent Ligands

Sources

- 1. 4H-1,2,4-triazole [webbook.nist.gov]

- 2. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 4. The unsuspected influence of the pyridyl-triazole ligand isomerism upon the electronic properties of tricarbonyl rhenium complexes: an experimental and theoretical insight - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Targets of 3-Pyridyl-1,2,4-Triazole Pharmacophores

Executive Summary

The hybrid scaffold integrating 1,2,4-triazole and pyridine rings represents a "privileged" pharmacophore in modern medicinal chemistry, consistently appearing in compounds with a broad spectrum of biological activities. These activities span oncology, infectious diseases, and inflammatory conditions. This guide synthesizes the current understanding of the potential biological targets for this pharmacophore class, with a particular focus on derivatives of 3-pyridyl-1,2,4-triazole. While direct experimental data on the specific 3-(4H-1,2,4-triazole-3-carbonyl)pyridine linker is emerging, the extensive research on structurally related analogs provides a robust foundation for identifying high-probability target classes. This document details validated and putative targets, explains the rationale behind target validation workflows, provides actionable experimental protocols, and visualizes key cellular pathways and processes to empower researchers in their drug discovery efforts.

The 3-Pyridyl-1,2,4-Triazole Pharmacophore: A Privileged Scaffold

The combination of a pyridine ring and a 1,2,4-triazole ring creates a unique chemical entity with significant potential for biological interactions. The nitrogen atoms in both rings can act as hydrogen bond acceptors and donors, while the aromatic systems can engage in π-π stacking and hydrophobic interactions with protein targets.[1] This versatility allows for high-affinity binding to a diverse range of protein active sites.

The specific linker between the two heterocyclic systems is a critical determinant of target specificity and potency. While various linkers have been explored, including thioether bridges and fused ring systems, this guide focuses on the implications of the broader class to inform potential targets for carbonyl-linked variants.[1][2] The carbonyl group in the 3-(4H-1,2,4-triazole-3-carbonyl)pyridine structure introduces an additional strong hydrogen bond acceptor, which can significantly influence binding orientation and affinity within a target's active site.

Validated and Putative Biological Targets

Analysis of the literature reveals that the 3-pyridyl-1,2,4-triazole scaffold is most prominently associated with the inhibition of protein kinases and enzymes involved in infectious diseases.

Oncology Targets: Protein Kinase Signaling Cascades

The dysregulation of protein kinase signaling is a hallmark of cancer. Several key studies indicate that 3-pyridyl-1,2,4-triazole derivatives are potent inhibitors of kinases within two critical oncogenic pathways: PI3K/AKT and RAS/RAF/MEK/ERK.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism.[3] Molecular docking studies have predicted that 5-mercapto-1,2,4-triazole derivatives can favorably bind within the active site of PI3K, suggesting a mechanism for their observed antiproliferative activity against breast cancer cell lines.[3] Inhibition of PI3K prevents the phosphorylation of AKT, leading to downstream effects including apoptosis and cell cycle arrest.

Caption: The PI3K/AKT signaling pathway and the putative point of inhibition.

The RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway) is another crucial cascade that transmits extracellular signals to the nucleus to control gene expression related to cell proliferation and differentiation. Molecular modeling studies of pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds have suggested that these compounds may exert their anticancer effects by inhibiting BRAF and MEK kinases within this pathway.

Beyond these two major pathways, derivatives of the triazole-pyridine scaffold have shown inhibitory activity against other important cancer targets:

-

c-Met Kinase: Fused[1][4][5]triazolo[4,3-a]pyridine derivatives have been developed as potent and selective c-Met kinase inhibitors.[6][7]

-

Janus Kinase 2 (JAK2): A 1,2,4-triazolo[1,5-a]pyridine scaffold was the basis for the discovery of CEP-33779, a selective and orally bioavailable inhibitor of JAK2.

-

PIM-1 Kinase: Pyridine-1,2,3-triazole hybrids have been identified as competitive and non-competitive inhibitors of PIM-1 kinase, inducing apoptosis in various cancer cell lines.[8]

Table 1: In Vitro Anticancer Activity of Selected 3-Pyridyl-1,2,4-Triazole Derivatives

| Compound Structure/Reference | Cell Line | IC₅₀ (µM) | Putative Target Class | Citation |

| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine Melanoma (B16F10) | 41.12 | General Cytotoxicity | [1] |

| 2-(1-methyl-5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidine-5-carboxamide | Breast Cancer (MCF-7) | 0.1 ± 0.075 | General Cytotoxicity | [5] |

| 1,2,4-triazole-pyridine hybrid II | Liver Cancer (HepG2) | 1.93 | General Cytotoxicity | [5] |

| Fused Triazolo-Thiadiazole-Pyridine Derivative | Breast Cancer (MCF-7) | 110.4 (µg/mL) | General Cytotoxicity | [9][10] |

| N-arylated 1,2,4-triazole coupled acetamide (7f) | Liver Cancer (HepG2) | 16.782 (µg/mL) | c-Kit Tyrosine Kinase | [11] |

| Bis-indolyl conjugate (15f) with 1,2,4-triazole | Colon Cancer (HCT116) | 2.64 | Tankyrase / PI3K | [12] |

Infectious Disease Targets

The triazole ring is famously a core component of many antifungal drugs. Additionally, the 3-pyridyl-1,2,4-triazole scaffold has shown promise in targeting mycobacteria.

-

Fungal Lanosterol 14α-demethylase (CYP51): This is the most well-established target for azole antifungals. These compounds inhibit CYP51, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

-

Mycobacterium tuberculosis Ddn: A series of 3-thio-1,2,4-triazolyl pyridines showed potent activity against M. tuberculosis. The mechanism for nitro-containing analogs involves reductive activation by a deazaflavin-dependent nitroreductase (Ddn), which is dependent on coenzyme F420.

-

Bacterial Dihydrofolate Reductase (DHFR): Schiff base hybrids of 1,2,4-triazole-pyridine have been investigated as potential inhibitors of DHFR, an essential enzyme in bacterial folate metabolism.[2]

Methodologies for Target Identification and Validation

Identifying the specific biological target of a bioactive compound is a critical step in drug development. A multi-pronged approach combining computational and experimental methods provides the most robust pathway to target elucidation and validation.

Caption: A logical workflow for small molecule target identification and validation.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This technique is a cornerstone for unbiased target identification from complex biological samples like cell lysates. The core principle involves immobilizing a derivative of the bioactive compound (the "bait") onto a solid support to "pull down" its binding partners (the "prey") for identification by mass spectrometry.

Causality: This method is chosen because it does not require prior knowledge of the target. By covalently attaching the small molecule to beads, we can physically isolate its direct binding partners from the entire proteome. The use of photo-crosslinking moieties can further capture even transient or weak interactions.[13]

Step-by-Step Methodology:

-

Probe Synthesis:

-

Synthesize an analog of the 3-pyridyl-1,2,4-triazole compound that incorporates a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne for click chemistry) or a photo-activatable crosslinker (e.g., a benzophenone or diazirine). The linker position should be chosen based on Structure-Activity Relationship (SAR) data to minimize disruption of target binding.

-

-

Immobilization:

-

Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads, via the reactive group. For example, use copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach an alkyne-probe to azide-functionalized beads.

-

-

Lysate Preparation:

-

Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and harvest.

-

Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to create a total cell lysate.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the compound-conjugated beads for 1-4 hours at 4°C with gentle rotation.

-

Crucial Control: In parallel, incubate lysate with control beads (e.g., beads with no compound or with an inactive analog) to identify non-specific binders.

-

If using a photo-crosslinking probe, expose the lysate-bead slurry to UV light (e.g., 365 nm) for 15-30 minutes on ice to form a covalent bond between the probe and its target.

-

-

Washing:

-

Wash the beads extensively with lysis buffer (3-5 times) to remove proteins that are not specifically bound to the probe.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Visualize proteins using a sensitive stain like silver stain or Coomassie blue.

-

Excise protein bands that are present in the experimental pulldown but absent or significantly reduced in the control lane.

-

Identify the proteins in the excised bands using in-gel trypsin digestion followed by LC-MS/MS analysis and database searching.

-

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying direct target engagement in a physiological context (i.e., within intact cells). It does not require any modification of the compound or the target protein.

Causality: This assay is based on the principle of ligand-induced thermal stabilization. A protein that is bound to a small molecule ligand will be thermodynamically more stable and thus more resistant to heat-induced unfolding and aggregation. By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target binding inside the cell.[9]

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture cells of interest in appropriate vessels (e.g., 10 cm dishes).

-

Treat the cells with the 3-pyridyl-1,2,4-triazole compound at various concentrations (for dose-response) or a single high concentration. Include a vehicle control (e.g., DMSO).

-

Incubate for a sufficient time (e.g., 1 hour) at 37°C to allow for compound uptake.

-

-

Heat Challenge:

-

Harvest the treated cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments). This initial experiment determines the melting curve of the target protein.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by performing three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This separates the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

-

-

Protein Detection and Quantification:

-

Carefully collect the supernatant.

-

Quantify the amount of the specific target protein in the soluble fraction using an appropriate method, most commonly Western Blotting. Other methods like ELISA or mass spectrometry can also be used.

-

-

Data Analysis:

-

For a melt curve, plot the band intensity (amount of soluble protein) against temperature for both the vehicle- and compound-treated samples. A shift in the curve to higher temperatures for the compound-treated sample indicates target stabilization and thus, engagement.

-

For an isothermal dose-response experiment, heat all samples at a single temperature (chosen from the melt curve) and plot the band intensity against the compound concentration. This allows for the determination of an EC₅₀ for target engagement.

-

Conclusion and Future Directions

The 3-pyridyl-1,2,4-triazole scaffold is a validated and highly promising pharmacophore for the development of novel therapeutics, particularly in oncology. The available evidence strongly points towards protein kinases in the PI3K/AKT and MAPK signaling pathways as high-priority targets for this class of compounds. The experimental workflows detailed in this guide provide a robust framework for definitively identifying and validating the specific targets of novel derivatives.

A key area for future research will be to elucidate the precise influence of the carbonyl linker in the 3-(4H-1,2,4-triazole-3-carbonyl)pyridine structure. Comparative studies against analogs with different linkers (e.g., thioether) using the target validation methods described herein will be crucial for understanding how this specific chemical feature modulates potency, selectivity, and overall biological activity. Such studies will undoubtedly accelerate the rational design of next-generation inhibitors for a range of therapeutic targets.

References

-

ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved February 15, 2026, from [Link]

-

Patel, N., Chakraborty, A. K., Karole, S., & Loksh, K. R. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 56-61. [Link]

-

Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12, 1-49. [Link]

- Al-Ostath, R. A., et al. (2025). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules.

- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.

-

Lee, J. H., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4347-4351. [Link]

-

Ahmad, I., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 28(3), 1311. [Link]

-

Ahirwar, S., et al. (2020). Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors. Journal of the Serbian Chemical Society, 85(1), 1-15. [Link]

-

Kumar, A., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(19), 6296. [Link]

- Patel, N., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 1235-1246.

-

Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][4][5]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3896-3905. [Link]

-

ResearchGate. (n.d.). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structures of 1,2,3-triazole–containing pyridine derivatives 35–42. Retrieved February 15, 2026, from [Link]

-

An, X., et al. (2019). Discovery of[1][4][5]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4525-4538. [Link]

-

Abdelaziz, M. A., et al. (2025). Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Bioorganic Chemistry, 155, 108564. [Link]

-

Limban, C., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Oncology Letters, 13(5), 3241-3249. [Link]

-

ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. Retrieved February 15, 2026, from [Link]

-

Kumar, A., et al. (2024). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. Future Medicinal Chemistry. [Link]

-

Kumar, A., & Narasimhan, B. (2018). An insight on medicinal attributes of 1,2,4-triazoles. Mini-Reviews in Medicinal Chemistry, 18(1), 2-4. [Link]

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 15, 2026, from [Link]

-

Wang, X. M., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(7), 2345. [Link]

Sources

- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 2. Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. amhsr.org [amhsr.org]

- 10. amhsr.org [amhsr.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1,2,4-Triazole and Pyridine Hybrid Molecules

Abstract

The fusion of 1,2,4-triazole and pyridine rings into single molecular entities has emerged as a highly productive strategy in medicinal chemistry, yielding hybrid molecules with a broad spectrum of pharmacological activities.[1][2][3][4][5] This guide provides a comprehensive overview of the principal synthetic pathways for creating these valuable scaffolds, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-tested experimental protocols, and offer insights into the rationale behind methodological choices. This document is designed to be a practical resource, bridging theoretical knowledge with actionable laboratory procedures.

Introduction: The Strategic Imperative for Hybridization

The 1,2,4-triazole moiety is a well-established pharmacophore, integral to a variety of clinically approved drugs due to its favorable properties, including metabolic stability, hydrogen bonding capability, and its role as a bioisostere for amide and ester groups.[2][6] Similarly, the pyridine ring is a ubiquitous structural motif in numerous therapeutic agents.[1] The strategic hybridization of these two heterocyclic systems creates novel molecular architectures with enhanced biological profiles, often exhibiting synergistic effects.[1][7] These hybrid molecules have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic applications.[1][3][8] This guide will explore the chemical strategies employed to forge covalent linkages between these two critical pharmacophores.

Foundational Synthetic Strategies: A Multi-pronged Approach

The synthesis of 1,2,4-triazole and pyridine hybrids can be broadly categorized into several key strategies. The choice of pathway is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. We will explore three prominent and effective approaches:

-

Multi-step Synthesis via Thio-linked Intermediates: A robust and versatile method involving the initial construction of a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid, which then serves as a scaffold for further functionalization.

-

Schiff Base Intermediates for Extended Conjugated Systems: This approach utilizes the formation of an imine linkage to connect the triazole-pyridine core to other aromatic systems, offering a straightforward route to complex molecules with potential as dihydrofolate reductase (DHFR) inhibitors.[7]

-

Modern Catalytic and Multicomponent Reactions: Encompassing strategies like click chemistry and one-pot multicomponent reactions, these methods offer increased efficiency, atom economy, and access to diverse molecular libraries.

Pathway I: Multi-step Synthesis via a 5-Mercapto-1,2,4-triazole-Pyridine Scaffold

This classical yet highly effective pathway involves a three-step sequence starting from readily available nicotinohydrazide. The key is the formation of a versatile 5-mercapto-substituted intermediate that can be readily alkylated to introduce a wide variety of substituents.[1][8]

Mechanistic Rationale and Workflow

The overall synthetic workflow is initiated by the reaction of nicotinohydrazide with carbon disulfide in the presence of a base to form a potassium dithiocarbazate salt. This intermediate is then cyclized with ammonia to yield the 5-mercapto-1,2,4-triazole-pyridine hybrid. The final step involves the S-alkylation of the thiol group with various substituted benzyl halides.

Caption: Workflow for Multi-step Synthesis of Thio-linked Hybrids.

Detailed Experimental Protocol

Step 1: Synthesis of Potassium 3-pyridyl-dithiocarbazate [1][8]

-

To a solution of potassium hydroxide (0.15 M) in absolute ethanol (200 mL), add nicotinohydrazide (0.10 M).

-

To this mixture, add carbon disulfide (0.15 M) dropwise while stirring.

-

Continue stirring the reaction mixture for 12-16 hours at room temperature.

-

The precipitated solid is filtered, washed with cold diethyl ether, and dried under vacuum.

Step 2: Synthesis of 5-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol [1][8]

-

A suspension of potassium 3-pyridyl-dithiocarbazate (0.096 M) in water (40 mL) is prepared.

-

To this suspension, add ammonia solution (25%, 20 mL).

-

The reaction mixture is refluxed with stirring for 3-4 hours, during which the evolution of hydrogen sulfide gas may be observed.

-

After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with water, and recrystallized from ethanol.

Step 3: Synthesis of 3-(5-(Substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine Derivatives [1][8]

-

In dry N,N-dimethylformamide (DMF), dissolve 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (0.006 M).

-

To this solution, add a solution of sodium methoxide (prepared from 0.006 M sodium in dry methanol).

-

Stir the mixture for 30 minutes, then add the appropriate substituted benzyl halide (0.006 M).

-

Continue stirring at room temperature for 8-10 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF-water mixture).

Data Presentation

| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |

| TP1 | H | 78 | 210-212 |

| TP2 | 4-Cl | 82 | 225-227 |

| TP3 | 4-Br | 85 | 230-232 |

| TP4 | 4-NO₂ | 75 | 245-247 |

| TP5 | 2,4-diCl | 80 | 218-220 |

Data is representative and compiled from typical results in the literature.

Pathway II: Synthesis via Schiff Base Intermediates

The formation of Schiff bases (imines) provides a convenient method for linking a pre-formed 1,2,4-triazole-pyridine core to various aromatic aldehydes.[7] This pathway is particularly useful for synthesizing molecules with extended π-systems, which are often of interest in the development of enzyme inhibitors.[7][9]

Mechanistic Rationale and Workflow

This synthetic route typically begins with a 1,2,4-triazole-pyridine scaffold containing a primary amine functionality. This amine-containing precursor is then condensed with a variety of aromatic aldehydes in a suitable solvent, often with acid catalysis, to form the corresponding Schiff base.[7][10]

Caption: General Workflow for Schiff Base Hybrid Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of the Amine Precursor: 4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzenamine [7] This precursor is synthesized following a similar procedure to Pathway I, using 4-(bromomethyl)aniline as the alkylating agent in the final step.

Step 2: General Procedure for the Synthesis of Schiff Bases [7][10]

-

Dissolve 4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzenamine (1 mmol) in ethanol (20 mL).

-

Add the desired aromatic aldehyde (1.1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent may be necessary for purification.

Data Presentation

| Aldehyde Substituent | Yield (%) | Biological Target |

| 4-Hydroxy | 85 | Dihydrofolate Reductase |

| 4-Methoxy | 88 | Dihydrofolate Reductase |

| 4-Chloro | 90 | Dihydrofolate Reductase |

| 3,4-Dimethoxy | 82 | Dihydrofolate Reductase |

Data is representative and highlights the utility of this class of compounds as DHFR inhibitors.[7]

Pathway III: Modern Synthetic Approaches - Click Chemistry

While the previous examples focus on 1,2,4-triazoles, it is pertinent to discuss the synthesis of the isomeric 1,2,3-triazoles, for which "click chemistry" has become the gold standard. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of a click reaction, offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[11][12][13] This methodology can be readily adapted to create pyridine-1,2,3-triazole hybrids.

Mechanistic Rationale and Workflow

The core of this reaction is the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[12][14] To synthesize a pyridine-triazole hybrid, one of the reacting partners must bear a pyridine moiety, and the other will be the complementary azide or alkyne. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Caption: Workflow for Pyridine-1,2,3-Triazole Hybrid Synthesis via CuAAC.

Detailed Experimental Protocol

Step 1: Preparation of Reactants

-

Pyridine-containing alkyne: For example, 3-ethynylpyridine can be used directly or synthesized via Sonogashira coupling of 3-bromopyridine with a suitable alkyne.

-

Azide partner: A variety of azides can be synthesized from the corresponding alkyl or aryl halides by reaction with sodium azide.

Step 2: General Procedure for CuAAC [11][15]

-

In a suitable solvent system (e.g., a mixture of t-butanol and water), dissolve the pyridine-containing alkyne (1 mmol) and the azide partner (1 mmol).

-

Add a copper(I) source, which can be generated in situ from copper(II) sulfate pentahydrate (0.05 mmol) and a reducing agent like sodium ascorbate (0.1 mmol).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after adding water. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification is typically achieved by column chromatography on silica gel.

Conclusion and Future Perspectives

The synthetic pathways detailed in this guide represent robust and versatile methods for the construction of 1,2,4-triazole and pyridine hybrid molecules. The choice of a particular route will depend on the specific structural requirements of the target molecule and the available resources. The classical multi-step synthesis via thio-linked intermediates offers a high degree of flexibility for late-stage diversification. The use of Schiff base intermediates provides a rapid entry into complex, conjugated systems. Furthermore, modern methods like multicomponent reactions and click chemistry are continually evolving, offering ever-increasing efficiency and access to novel chemical space.[16][17] As our understanding of the biological targets for these hybrid molecules grows, so too will the demand for innovative and efficient synthetic strategies to access next-generation therapeutic agents.

References

-

Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

-

1,3-Dipolar cycloaddition. (2023, December 29). In Wikipedia. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). Asian Journal of Pharmaceutical and Clinical Research, 15(5), 104-108. [Link]

-

Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. (2017). International Journal of Pharmaceutical and Clinical Research, 9(12), 725-731. [Link]

-

New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. (2023). Molecules, 28(2), 823. [Link]

-

Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. (2013). Organic Letters, 15(14), 3586–3589. [Link]

-

Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2022). Molecules, 27(19), 6695. [Link]

-

STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. (2018). International Journal of Pharma and Bio Sciences, 8(1), 139-152. [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 987289. [Link]

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 987289. [Link]

-

Scheme for the preparation of various 1, 2, 4-triazole pyridine hybrids Schiff base. (n.d.). ResearchGate. [Link]

-

Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. (n.d.). ResearchGate. [Link]

-

Copper-Catalyzed One-Step Formation of Four C–N Bonds toward Polyfunctionalized Triazoles via Multicomponent Reaction. (2022). Organic Letters, 24(32), 5969–5974. [Link]

-

(PDF) Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity. (n.d.). ResearchGate. [Link]

-

A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). (2023). Letters in Organic Chemistry, 20(11), 868-883. [Link]

-

Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]

-

Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. (2015). Molecules, 20(9), 16996-17008. [Link]

-

Direct Synthesis of 1,2,4-Triazole Method. (n.d.). Scribd. [Link]

-

The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. (2007). Beilstein Journal of Organic Chemistry, 3, 21. [Link]

-

Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. (2021). Chemical Communications, 57(75), 9572-9575. [Link]

-

Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. (2023). ACS Omega, 8(48), 46166–46175. [Link]

-

(PDF) A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases de. (2023). Eurasian Chemical Communications, 5(3), 209-220. [Link]

-

Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (2014). International Journal of Organic Chemistry, 4, 247-253. [Link]

-

Synthesis of 3 and 4 using Huisgen 1,3-dipolar cycloaddition method. (n.d.). ResearchGate. [Link]

-

Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. (2022). Journal of Emerging Technologies and Innovative Research, 9(2). [Link]

-

(PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. (n.d.). ResearchGate. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 189, 112046. [Link]

-

Pharmacological Significance of Triazole Scaffold. (2013). Journal of Applied Pharmaceutical Science, 3(9), 96-102. [Link]

-

Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. (2022). RSC Advances, 12(44), 28841-28854. [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). Molecules, 25(21), 5031. [Link]

-

COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.). [Link]

-

1, 2, 4-Triazole Scafolds : Recent Advances and Pharmacological Applications. (2016). International Journal of Current Research and Academic Review, 4(2), 277-296. [Link]

-

Synthesis of new 1,2,3-triazole-linked pyrimidines by click reaction. (n.d.). ResearchGate. [Link]

Sources

- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological significance of triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 15. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Tautomeric Equilibrium of 3-(4H-1,2,4-Triazole-3-carbonyl)pyridine in Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric equilibrium of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in various solution environments. By integrating foundational principles of tautomerism with advanced experimental and computational methodologies, this document serves as a critical resource for professionals in drug discovery and medicinal chemistry, where understanding the precise chemical nature of a molecule is paramount for predicting its biological activity and optimizing its properties.

Executive Summary: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug development. The different tautomers of a molecule can exhibit distinct physicochemical properties, including lipophilicity, acidity, basicity, and hydrogen bonding capabilities.[1] These differences, in turn, influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For heterocyclic compounds like 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their tautomeric behavior is not merely academic but a prerequisite for rational drug design.[2][3] This guide will delve into the specific case of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, a molecule of interest due to the combined presence of the versatile 1,2,4-triazole ring and a pyridine moiety, both of which are common pharmacophores.

The Tautomeric Landscape of 3-(4H-1,2,4-Triazole-3-carbonyl)pyridine

The 1,2,4-triazole ring system can exist in three principal tautomeric forms: the 1H, 2H, and 4H tautomers, distinguished by the position of the mobile proton on the nitrogen atoms of the heterocyclic ring. For 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, the tautomeric equilibrium is primarily between the 1H, 2H, and 4H forms, as illustrated below. The unsubstituted 1,2,4-triazole is known to exist predominantly in the more stable 1H-tautomeric form.[1][4] However, the presence of substituents can significantly alter the relative stabilities of these tautomers.

Figure 1: The three principal tautomers of 3-(1,2,4-triazole-3-carbonyl)pyridine.

The relative populations of these tautomers in solution are governed by a delicate interplay of several factors:

-

Electronic Effects of Substituents: The electron-withdrawing nature of the pyridin-3-ylcarbonyl group at the C3 position is expected to influence the electron density distribution within the triazole ring, thereby affecting the relative stability of the N-H tautomers.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing or destabilizing different tautomers.[4] Polar protic solvents, for instance, can selectively solvate and stabilize more polar tautomers through hydrogen bonding.

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the triazole N-H and the carbonyl oxygen or the pyridine nitrogen can significantly favor a particular tautomeric form.

Methodologies for Elucidating Tautomeric Equilibrium

A multi-pronged approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric equilibrium of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in solution.

Synthesis of 3-(1,2,4-Triazole-3-carbonyl)pyridine Derivatives

While a direct, high-yield synthesis for the parent compound is not extensively reported, analogous structures such as 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine have been synthesized.[5] A general and adaptable synthetic route is crucial for producing the target molecule and its derivatives for tautomeric analysis. A plausible synthetic strategy would involve the reaction of nicotinohydrazide with carbon disulfide to form a dithiocarbazate intermediate, followed by cyclization to yield the 5-mercapto-1,2,4-triazole-pyridine hybrid.[6] Subsequent modifications can then be made to introduce the carbonyl functionality.

Caption: A potential synthetic workflow for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for studying tautomeric equilibria in solution.[7] The chemical shifts of the triazole ring protons and carbons, and particularly the N-H proton, are highly sensitive to the electronic environment and can provide definitive evidence for the predominant tautomer.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. Pay close attention to the chemical shift and multiplicity of the triazole C-H proton and the pyridine ring protons. The N-H proton signal, which may be broad due to exchange, is a key indicator.

-

¹³C NMR Spectroscopy: Obtain ¹³C NMR spectra. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.

-

¹⁵N NMR Spectroscopy: If feasible, ¹⁵N NMR can provide direct information about the nitrogen environment and the location of the proton.

-

2D NMR Techniques: Employ two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals and to identify long-range couplings that can help elucidate the connectivity and, by extension, the tautomeric form.

-

Variable Temperature (VT) NMR: Conduct VT-NMR experiments to study the dynamics of the tautomeric exchange. Coalescence of signals at higher temperatures can provide information about the energy barrier of the interconversion.

Computational Chemistry: A Predictive Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental findings.[2][8]

Computational Protocol:

-

Structure Optimization: Build the 3D structures of the 1H, 2H, and 4H tautomers of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine. Perform geometry optimization for each tautomer in the gas phase and in various solvent environments using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE). The tautomer with the lowest energy is predicted to be the most stable.

-

Thermodynamic Analysis: Perform frequency calculations to obtain Gibbs free energies (ΔG) at a standard temperature (e.g., 298.15 K). The relative Gibbs free energies provide a more accurate prediction of the tautomer populations at equilibrium.

-

NMR Chemical Shift Prediction: Calculate the NMR chemical shifts (¹H and ¹³C) for each optimized tautomer using methods like GIAO (Gauge-Independent Atomic Orbital). Comparison of the calculated shifts with experimental data can aid in the assignment of the predominant tautomer.

-

Analysis of Molecular Properties: Analyze other computed properties such as dipole moments and molecular electrostatic potential maps to understand the influence of solvent polarity on tautomer stability.

Caption: A typical computational workflow for studying tautomeric equilibrium.

Expected Results and Interpretation

Based on studies of related 3-substituted-1,2,4-triazoles, it is anticipated that the tautomeric equilibrium of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine will be significantly influenced by the solvent.

Table 1: Predicted Predominant Tautomer in Different Solvents

| Solvent | Polarity (Dielectric Constant) | Expected Predominant Tautomer | Rationale |

| Chloroform (CDCl₃) | Low (4.8) | 1H or 2H | Less polar solvents may favor tautomers with lower dipole moments. Intramolecular hydrogen bonding could also play a role. |

| Dimethyl Sulfoxide (DMSO-d₆) | High (47) | 1H or 4H | Polar aprotic solvents can stabilize more polar tautomers. The 4H tautomer, with its separated charges, might be favored. |

| Methanol (CD₃OD) | High (33) | 1H or 4H | Polar protic solvents can form hydrogen bonds with both the N-H and the pyridine nitrogen, potentially favoring the 4H tautomer. |

Data Interpretation:

-

NMR Spectra: In a non-polar solvent like CDCl₃, we might observe a single set of sharp signals corresponding to one predominant tautomer. In a more polar solvent like DMSO-d₆, we might see a mixture of tautomers, evidenced by two sets of signals, or broadened signals if the exchange rate is intermediate on the NMR timescale. The chemical shift of the triazole C5-H proton will be a key diagnostic signal.

-

Computational Results: DFT calculations are expected to show that the energy differences between the tautomers are small (typically within a few kcal/mol), confirming the existence of a dynamic equilibrium. The calculated relative Gibbs free energies in different solvent models should correlate with the experimentally observed tautomer ratios from NMR.

Implications for Drug Development

The determination of the predominant tautomeric form of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in a biologically relevant environment (approximated by polar solvents) is critical for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the true structure of the active molecule is essential for building accurate SAR models.

-

Docking and Molecular Modeling: Using the correct tautomer in molecular docking simulations will lead to more accurate predictions of binding modes and affinities with target proteins.

-

Pharmacokinetic Profiling: The different tautomers will have different pKa values and lipophilicities, which will directly impact the drug's ADME properties.

Conclusion and Future Directions

The tautomeric equilibrium of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine is a complex phenomenon that requires a synergistic combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling for its full elucidation. This guide has outlined the key principles and a robust experimental and theoretical framework for investigating this equilibrium.

Future research should focus on the synthesis and isolation of the individual tautomers, if possible, to unequivocally determine their properties. Furthermore, co-crystallization with target proteins and subsequent X-ray crystallographic analysis would provide the ultimate confirmation of the biologically active tautomeric form. Such detailed understanding will undoubtedly accelerate the development of novel therapeutics based on the 1,2,4-triazole-pyridine scaffold.

References

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Publications. [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Pulsus Group. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Impactfactor. [Link]

-

Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. ResearchGate. [Link]

-

Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. [Link]

-